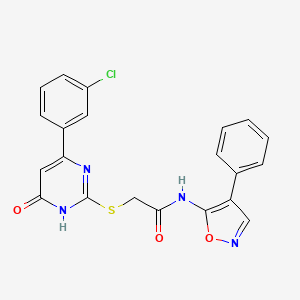

2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide

Description

2-((4-(3-Chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide is a synthetic small molecule characterized by a pyrimidine core substituted with a 3-chlorophenyl group at position 4 and a thioether-linked acetamide moiety attached to a 4-phenylisoxazole ring. The compound’s design integrates features known to influence bioactivity, including the electron-withdrawing chlorine atom, the hydrogen-bonding capabilities of the pyrimidinone ring, and the isoxazole heterocycle, which may enhance metabolic stability .

Properties

IUPAC Name |

2-[[4-(3-chlorophenyl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(4-phenyl-1,2-oxazol-5-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClN4O3S/c22-15-8-4-7-14(9-15)17-10-18(27)26-21(24-17)30-12-19(28)25-20-16(11-23-29-20)13-5-2-1-3-6-13/h1-11H,12H2,(H,25,28)(H,24,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSUFVQLOYOSTMV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(ON=C2)NC(=O)CSC3=NC(=CC(=O)N3)C4=CC(=CC=C4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClN4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-((4-(3-chlorophenyl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylisoxazol-5-yl)acetamide is a complex organic molecule that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.

Synthesis

The synthesis of this compound typically involves multi-step reactions, including the formation of the dihydropyrimidine core and subsequent modifications to introduce the thio and isoxazole groups. The general procedure includes:

- Formation of Dihydropyrimidine : This is achieved through a one-pot reaction involving appropriate aryl acid derivatives and reagents such as phosphoryl chloride.

- Introduction of Thio Group : The thio linkage is formed by reacting the dihydropyrimidine with a suitable thiol compound.

- Coupling with Isoxazole : The final step involves coupling the thio-substituted dihydropyrimidine with an isoxazole derivative to yield the target compound.

Biological Activity

The biological activity of this compound has been investigated in various studies, revealing its potential as an anti-inflammatory and anticancer agent.

Anticancer Activity

Research indicates that this compound exhibits significant cytotoxic effects against several cancer cell lines. A study conducted on human cancer cell lines demonstrated that it induces apoptosis via the mitochondrial pathway, leading to increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .

Anti-inflammatory Properties

In vitro studies have shown that this compound inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential utility in treating inflammatory diseases .

Case Study 1: Cytotoxicity Assay

A cytotoxicity assay was performed using MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) on various cancer cell lines (e.g., MCF-7, HeLa). The results indicated a dose-dependent reduction in cell viability, with IC50 values ranging from 10 to 30 µM depending on the cell line tested.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| HeLa | 20 |

| A549 | 25 |

Case Study 2: Inflammatory Response

In a model of lipopolysaccharide (LPS)-induced inflammation in mice, administration of the compound resulted in a significant reduction in serum levels of IL-6 and TNF-alpha compared to control groups. Histological examination revealed reduced infiltration of inflammatory cells in tissues.

Comparison with Similar Compounds

Modifications to the Pyrimidine Core

Key Observations:

Table 1: Pyrimidine Core Modifications in Analogs

Variations in the Acetamide-Linked Moieties

Key Observations:

- Thiazole-containing analogs exhibit moderate enzyme inhibition (e.g., carbonic anhydrase II and XII inhibition for compound 20 in ) .

Table 2: Acetamide-Linked Group Variations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.